molecular formula C18H16N4O3S B2570348 2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 1169985-58-3

2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2570348
CAS No.: 1169985-58-3
M. Wt: 368.41
InChI Key: WUNGCYXPANLDLB-UHFFFAOYSA-N
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Description

2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

Studies on the crystal structures of derivatives closely related to "2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide" reveal intricate details about their molecular conformation. These compounds exhibit specific inclinations between the pyrimidine and naphthalene rings, contributing to their unique molecular geometries. In crystal formations, molecules of these compounds are interconnected through hydrogen bonds, forming stable dimers and displaying specific ring motifs. Such structural insights are crucial for understanding the compound's interactions and reactivity at the molecular level (Subasri et al., 2017).

Antimicrobial and Anti-HIV Activities

Research on derivatives of the compound has also uncovered their antimicrobial and potential anti-HIV properties. Specifically, certain naphthalene derivatives have been synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2. These studies are critical in the search for new antiviral agents, with some derivatives showing potent in vitro inhibitory capabilities. This highlights the compound's relevance in medicinal chemistry and drug development efforts aimed at treating viral infections (Hamad et al., 2010).

Density Functional Theory (DFT) Studies

The compound and its derivatives have been the subject of density functional theory (DFT) studies to predict their local molecular properties, especially in the context of anti-HIV drug development. These computational analyses offer insights into the reactivity and interaction mechanisms of acetamide derivatives with biological molecules, indicating their potential efficacy as anti-HIV drugs. Through NBO analysis and BSSE corrections, the studies highlight the importance of certain substitutions for enhancing antiviral activity (Oftadeh et al., 2013).

Antibacterial Agents

The synthesis and characterization of acetamide derivatives reveal their significant antibacterial activity. This opens avenues for their application as antibacterial agents, providing a foundation for further exploration into their use in combating bacterial infections (Ramalingam et al., 2019).

Properties

IUPAC Name

2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c19-15(23)8-12-9-16(24)22-18(20-12)26-10-17(25)21-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,9H,8,10H2,(H2,19,23)(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNGCYXPANLDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=CC(=O)N3)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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